molecular formula C20H25NO B291010 N-(2-sec-butylphenyl)-2-phenylbutanamide

N-(2-sec-butylphenyl)-2-phenylbutanamide

Cat. No.: B291010
M. Wt: 295.4 g/mol
InChI Key: AJAARHRLTAWTRL-UHFFFAOYSA-N
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Description

N-(2-sec-Butylphenyl)-2-phenylbutanamide is a secondary amide characterized by a phenylbutanamide backbone substituted with a sec-butyl group at the ortho position of the aromatic ring. The sec-butyl substituent likely enhances lipophilicity compared to smaller alkyl or halogenated derivatives, influencing solubility and receptor interactions .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C20H25NO/c1-4-15(3)18-13-9-10-14-19(18)21-20(22)17(5-2)16-11-7-6-8-12-16/h6-15,17H,4-5H2,1-3H3,(H,21,22)

InChI Key

AJAARHRLTAWTRL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the aromatic ring or amide side chain, leading to distinct physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-(2-chlorophenyl)-2-phenylbutanamide Chlorine at ortho position C₁₆H₁₆ClNO 273.76 Intermediate in organic synthesis
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide Nitro and methyl groups C₁₃H₁₇N₃O₃ (inferred) ~275.3 (estimated) Agrochemical research (unspecified)
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide Amino and methylphenoxy groups C₁₈H₂₂N₂O₂ 298.38 Potential pharmaceutical lead
Fenobucarb (2-sec-butylphenyl methylcarbamate) Methylcarbamate group C₁₂H₁₇NO₂ 207.27 Insecticide/acaricide

Key Observations :

  • Bioactivity: Fenobucarb, a carbamate derivative, exhibits insecticidal activity due to acetylcholinesterase inhibition, whereas amide analogs like N-(2-sec-butylphenyl)-2-phenylbutanamide may target different pathways due to structural rigidity and hydrogen-bonding capacity .
  • Lipophilicity : The sec-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to chlorinated (logP ~3.8) or nitro-substituted analogs (logP ~2.9), impacting membrane permeability .
  • Synthetic Accessibility : N-(2-chlorophenyl)-2-phenylbutanamide is synthesized via coupling reactions, suggesting similar routes for the target compound using sec-butyl-aniline precursors .
Spectroscopic and Analytical Data
  • NMR Profiles: Analogs like N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide show distinct ¹H NMR signals for aromatic protons (δ 6.8–7.4 ppm) and amide NH (δ 8.2 ppm), consistent with the target compound’s expected spectral features .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for sulfonamide derivatives (e.g., m/z 423.1502 [M+H]⁺ in ) provide benchmarks for validating the target compound’s molecular weight .

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